molecular formula C8H8BrF B595803 2-Bromo-5-fluoro-1,3-dimethylbenzene CAS No. 14659-58-6

2-Bromo-5-fluoro-1,3-dimethylbenzene

Cat. No. B595803
CAS RN: 14659-58-6
M. Wt: 203.054
InChI Key: SIZYXYRNXJSAON-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-1,3-dimethylbenzene is an organic compound with the molecular formula C8H8BrF . It is also known as 5-Bromo-2-fluoro-1,3-dimethylbenzene .


Molecular Structure Analysis

The molecular structure of 2-Bromo-5-fluoro-1,3-dimethylbenzene consists of a benzene ring substituted with bromine (Br), fluorine (F), and two methyl groups (CH3). The InChI code for this compound is 1S/C8H8BrF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

2-Bromo-5-fluoro-1,3-dimethylbenzene is a liquid at room temperature . Its molecular weight is 203.05 g/mol . More specific physical and chemical properties such as density, boiling point, and vapor pressure are not provided in the search results .

Scientific Research Applications

  • Vibrational Spectra Analysis : Benzene derivatives, including 1,3,5-trisubstituted compounds like 1,3,5-trimethylbenzene, and various halogen-substituted dimethylbenzenes, have been studied for their vibrational spectra. These analyses provide insights into the structural and electronic properties of these compounds (Green, Harrison, & Kynaston, 1971).

  • Photochemical Reactions : The photochemical reactions of acyl iodides with aryl halides, including bromo- and fluoro-substituted benzenes, have been explored. These studies help understand the behavior of these compounds under UV irradiation, which is crucial for applications in organic synthesis (Voronkov et al., 2013).

  • Organometallic Synthesis : Bromo- and fluoro-substituted benzenes have been used as starting materials for organometallic synthesis, demonstrating their versatility in creating complex organic structures (Porwisiak & Schlosser, 1996).

  • Synthesis of Aryl- and Arylmethylacridinones : Reactions involving lithiated fluoro-substituted benzenes have been employed to synthesize various organic compounds, including aryl- and arylmethylacridinones. These studies contribute to the field of medicinal chemistry and drug design (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

  • High-Pressure Reactions : The behavior of halogen-substituted pyridines, including fluoro- and bromo-substituted compounds, under high pressure has been studied. These findings are significant for understanding the reactivity of these compounds in extreme conditions (Matsumoto, Ikemi-Kono, & Uchida, 1978).

  • Halodeboronation Studies : The halodeboronation reactions of aryl boronic acids, including bromo- and fluoro-substituted benzenes, have been investigated. These reactions are crucial for the synthesis of various organic compounds in medicinal chemistry (Szumigala, Devine, Gauthier, & Volante, 2004).

Safety And Hazards

2-Bromo-5-fluoro-1,3-dimethylbenzene may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should also be avoided .

Relevant Papers Unfortunately, specific peer-reviewed papers related to 2-Bromo-5-fluoro-1,3-dimethylbenzene were not found in the search results .

properties

IUPAC Name

2-bromo-5-fluoro-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-7(10)4-6(2)8(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZYXYRNXJSAON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10660311
Record name 2-Bromo-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-fluoro-1,3-dimethylbenzene

CAS RN

14659-58-6
Record name 2-Bromo-5-fluoro-1,3-dimethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14659-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-5-fluoro-1,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10660311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-5-fluoro-1,3-dimethylbenzene
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Citations

For This Compound
7
Citations
GS Sheppard, L Wang, SD Fidanze… - Journal of Medicinal …, 2020 - ACS Publications
The BET family of proteins consists of BRD2, BRD3, BRD4, and BRDt. Each protein contains two distinct bromodomains (BD1 and BD2). BET family bromodomain inhibitors under …
Number of citations: 82 pubs.acs.org
ID Rettig, KM Halvorsen, TM McCormick - Dalton Transactions, 2023 - pubs.rsc.org
Tellurorhodamine dyes are a class of self-sensitizing chromophores that we have previously shown can photocatalytically oxidize a variety of organic and inorganic compounds with …
Number of citations: 2 pubs.rsc.org
J Li, C Zhang, H Xu, C Wang, R Dong… - Journal of Medicinal …, 2022 - ACS Publications
Pan-bromodomain and extra terminal (Pan-BET) inhibitors show profound efficacy but exhibit pharmacology-driven toxicities in clinical trials. The development of domain-selective BET …
Number of citations: 7 pubs.acs.org
A Sakakura, R Yamashita, T Ohkubo… - Australian Journal of …, 2011 - CSIRO Publishing
Bifunctional Brønsted base-assisted boronic acid catalysts, arylboronic acids bearing two sterically bulky (N,N-dialkylamino)methyl groups at the 2,6-positions, exhibit remarkable …
Number of citations: 32 www.publish.csiro.au
CJ O'Brien, DA Nicewicz - Synlett, 2021 - thieme-connect.com
The use of carbon dioxide as a C1 chemical feedstock remains an active field of research. Here we showcase the use of milled dry ice as a method to promote the availability of CO 2 in …
Number of citations: 8 www.thieme-connect.com
Y Lu, LM Gutgesell, R Xiong, J Zhao, Y Li… - Journal of medicinal …, 2019 - ACS Publications
The clinical steroidal selective estrogen receptor (ER) degrader (SERD), fulvestrant, is effective in metastatic breast cancer, but limited by poor pharmacokinetics, prompting the …
Number of citations: 33 pubs.acs.org
Y Lu - 2019 - search.proquest.com
Estrogen receptors (ERs) are nuclear hormone receptors and regulate many target genes associated with cell survival, growth and development. ERs act as transcription factors and …
Number of citations: 2 search.proquest.com

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